(3E)-3-ethylidenepyrrolidine-2,5-dione
CAS No.: 14156-12-8
Cat. No.: VC0227199
Molecular Formula: C9H10ClNO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14156-12-8 |
---|---|
Molecular Formula | C9H10ClNO2 |
Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
Molecular Structure
(3E)-3-ethylidenepyrrolidine-2,5-dione consists of a five-membered pyrrolidine ring with two carbonyl groups at positions 2 and 5, forming the characteristic imide functionality common to all succinimides. The distinguishing feature of this compound is the ethylidene group (CH₃CH=) at the C-3 position with an E-configuration, indicating that the methyl group of the ethylidene moiety is positioned on the opposite side of the double bond relative to the larger substituent. The basic pyrrolidine-2,5-dione structure serves as the core scaffold for numerous biologically active compounds, with various substitution patterns affecting their pharmacological properties.
Physical and Chemical Properties
While specific data for (3E)-3-ethylidenepyrrolidine-2,5-dione is limited in the available literature, properties can be reasonably inferred based on structurally similar compounds. The molecular weight would be approximately 139 g/mol, calculated from its presumed formula C₆H₇NO₂. Like other pyrrolidine-2,5-dione derivatives, it likely exists as a crystalline solid at room temperature, with moderate solubility in organic solvents such as dichloromethane, as observed in the synthesis of related compounds.
Based on similar pyrrolidine-2,5-dione derivatives in the search results, we can infer the following properties:
Table 1: Estimated Physical Properties of (3E)-3-Ethylidenepyrrolidine-2,5-dione
Structural Analogs and Related Compounds
Comparative Analysis with Related Derivatives
Several pyrrolidine-2,5-dione derivatives bear structural similarities to (3E)-3-ethylidenepyrrolidine-2,5-dione, differing primarily in their substitution patterns. The compound 3-ethyl-4-methylpyrrolidine-2,5-dione has a molecular weight of 141.17 g/mol and contains both ethyl and methyl substituents, but lacks the double bond characteristic of the ethylidene group . Similarly, 1-ethyl-3-hydroxypyrrolidine-2,5-dione has an ethyl group at position 1 and a hydroxyl group at position 3, with a molecular weight of 143.14 g/mol .
The more complex derivative found in research literature is (3E)-1-[4-(2,2'-bipyridine-6-yl)benzyl]-3-[1-(2,5-dimethylthien-3-yl)ethylidene]-4-(1-methyl-ethylidene)pyrrolidine-2,5-dione, which incorporates the ethylidene motif within a much larger molecular framework . This compound demonstrates how the basic pyrrolidine-2,5-dione structure can be elaborated for specific research applications.
Structure-Activity Relationships
Synthetic Approaches
Spectroscopic Characterization
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In the ¹H NMR spectrum, signals for the ethylidene group would likely appear as a quartet for the vinyl proton and a doublet for the methyl group.
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The ¹³C NMR would show characteristic signals for the two carbonyl carbons of the imide function typically in the region of 166-170 ppm, as seen in related compounds .
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Mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of approximately 139 Da.
Crystal Structure Characteristics
Conformational Analysis
The conformation of (3E)-3-ethylidenepyrrolidine-2,5-dione is likely influenced by the planar nature of both the imide functionality and the ethylidene group. Search result mentions for a related compound: "the pyrrolidine ring makes a dihedral angle of 4.69(9)° with the 3-methoxy-phenyl ring." While our compound lacks the phenyl ring, this suggests that pyrrolidine-2,5-dione rings may adopt near-planar conformations, which would likely be further reinforced by the conjugation introduced by the ethylidene group.
Research Trends and Future Directions
Current Research Areas
Current research involving pyrrolidine-2,5-dione derivatives appears focused on several areas:
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Development of biologically active compounds, as referenced in search result .
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Creation of functional materials with interesting photophysical properties, as suggested by the ruthenium and osmium complexes mentioned in search result .
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Structural studies to understand conformation and crystal packing, as seen in search result .
For (3E)-3-ethylidenepyrrolidine-2,5-dione specifically, research might explore how the ethylidene group's configuration affects these properties compared to other substitution patterns.
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